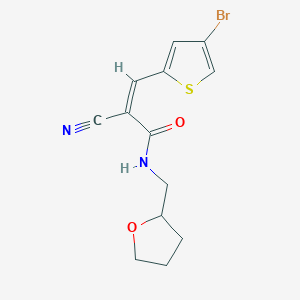![molecular formula C14H18N4O4S B5367983 N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide, also known as BOS-102, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BOS-102 belongs to the class of oxadiazole-based compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide is not fully understood. However, studies suggest that it may act on the GABAergic system, which is involved in regulating anxiety and seizure activity. This compound has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, increase the levels of antioxidants, and improve mitochondrial function. This compound has also been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide in lab experiments is its ability to cross the blood-brain barrier, making it potentially useful in studying neurological disorders. However, one limitation is that the compound has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthesis methods to increase the yield of this compound could make it more accessible for research purposes.
Synthesemethoden
The synthesis of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide involves a multi-step process that includes the reaction of 5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction with benzylamine and finally with sulfamide. The yield of this compound obtained through this process is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. This compound has also shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-23(20,15-9-11-5-2-1-3-6-11)16-10-13-17-14(22-18-13)12-7-4-8-21-12/h1-3,5-6,12,15-16H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWXTLVLDANGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CNS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)

![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)

![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(2,5-dimethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5368004.png)
![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)